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An In-depth Technical Guide to the Physicochemical Characteristics of 1-Amino-indan-4-ol
Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Amino-indan-4-ol hydrochloride is a member of the aminoindane class of molecules, a
scaffold of significant interest in medicinal chemistry and drug development. Derivatives of
aminoindane are known for their neuroprotective and catecholamine-modulating activities, with
prominent examples including rasagiline, an irreversible MAO-B inhibitor used in the treatment
of Parkinson's disease.[1] A thorough understanding of the physicochemical properties of novel
aminoindane derivatives like 1-Amino-indan-4-ol hydrochloride is fundamental for their
advancement in research and development, impacting everything from formulation and stability
to bioavailability and analytical method development.

This guide provides a comprehensive technical overview of the core physicochemical
characteristics of 1-Amino-indan-4-ol hydrochloride. It is structured to deliver not just data,
but also the underlying scientific rationale for characterization methodologies. We delve into the
compound's chemical identity, core properties such as solubility and thermal behavior, detailed
spectroscopic profiles, and recommended stability and storage conditions. This document is
designed to serve as a practical and authoritative resource for scientists, enabling them to
handle, analyze, and formulate this compound with confidence and precision.
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Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise structure
and identity. 1-Amino-indan-4-ol hydrochloride is a chiral molecule featuring a bicyclic
indane core, substituted with a primary amine at the 1-position and a hydroxyl group at the 4-
position. The hydrochloride salt form enhances its aqueous solubility and stability.

Caption: Structure of 1-Amino-indan-4-ol Hydrochloride.

Table 1: Chemical Identifiers for 1-Amino-indan-4-ol and Related Compounds

Identifier Value Source

(1R)-1-amino-2,3-dihydro-1H-

IUPAC Name
inden-4-ol hydrochloride
1228561-05-4 (for (R)-free

CAS Number [2]
base)

Molecular Formula CoH11NO - HCI [3]

_ 185.65 g/mol (Hydrochloride

Molecular Weight [3]
Salt)

149.19 g/mol (Free Base) [2]
GWFKPABLUSNUAP-

INChl Key (Free Base) ]
MRVPVSSYSA-N ((R)-isomer)

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) are critical determinants of
its behavior during manufacturing, formulation, and in biological systems.

Appearance and Physical State

The compound is typically supplied as a white to off-white or grey solid, a characteristic
common for many amine hydrochloride salts.[2][4]

Solubility
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The hydrochloride salt form is expected to confer moderate to high solubility in aqueous media.
Solubility in organic solvents will vary based on polarity.

Table 2: Predicted and Observed Solubility Profile

Solvent Expected Solubility Rationale / Notes

The ionic nature of the

hydrochloride salt and the
Water Soluble

polar hydroxyl group promote

aqueous solubility.

A polar protic solvent capable

of hydrogen bonding. The free
Methanol Soluble base of a related compound,

(R)-(-)-1-Aminoindan, is

soluble in methanol.[5]

A polar aprotic solvent widely
DMSO Soluble used for dissolving a broad

range of compounds.

Lower polarity compared to
Dichloromethane Sparingly Soluble protic solvents; solubility is

expected to be limited.

Non-polar solvents are unlikely
Hexanes / Heptane Insoluble )
to dissolve a polar salt.

Thermal Analysis

Thermal properties like the melting point are crucial indicators of purity and polymorphic form.

* Melting Point: The melting point for the closely related racemic 1-Aminoindan hydrochloride
is reported to be in the range of 206-210 °C.[6] The presence of the hydroxyl group on the
aromatic ring in 1-Amino-indan-4-ol hydrochloride may allow for additional hydrogen
bonding, potentially influencing this value. Differential Scanning Calorimetry (DSC) is the
preferred method for a precise determination.
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Acid-Base Properties (pKa)

The molecule possesses two ionizable centers: the primary amino group and the phenolic
hydroxyl group. Their pKa values are critical for understanding the compound's charge state at
different physiological pHs, which in turn affects its absorption, distribution, metabolism, and
excretion (ADME) properties.

e Amino Group (pKaz): The primary amine, protonated as the hydrochloride salt, will have a
pKa typical of anilinium-like ions, estimated to be in the range of 9-10.

e Hydroxyl Group (pKaz): The phenolic hydroxyl group is weakly acidic, with a pKa typically
around 10.

The proximity of these values suggests that the molecule's net charge will be highly sensitive to
pH changes in the physiological range.

Cationic (pH < 8)
Predominant Form
-NH3+, -OH

pKai ~9-10

Zwitterionic/Neutral (pH ~9-10)

-NH3+, -O-
or
-NH2, -OH
pKaz ~10
Anionic (pH > 11)
-NH2, -O-

Figure 2: pH-Dependent lonization States

Click to download full resolution via product page

Caption: Predicted ionization states of 1-Amino-indan-4-ol across a pH range.
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Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unequivocal fingerprint for the molecule, essential for
structural confirmation and quality control. The following data is predictive, based on the known
structure and spectral data from analogous compounds like 1-aminoindan.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e H NMR:

Aromatic Protons (Ar-H): Expected to appear in the d 6.5-7.5 ppm region. The substitution

o

pattern will lead to distinct multiplets.
o Indane Methine Proton (CH-NHs™*): A multiplet around & 4.0-4.5 ppm.

o Indane Methylene Protons (CHz2): Complex multiplets expected in the & 1.5-3.0 ppm
range.

o Exchangeable Protons (OH, NHs*): Broad signals whose chemical shift is dependent on
solvent and concentration. The NHs* protons will likely appear as a broad singlet
downfield.

o BC NMR:

o Aromatic Carbons: Signals in the & 110-160 ppm region. The carbon bearing the -OH
group (C-4) will be significantly downfield.

o Indane Methine Carbon (C-1): Signal around & 50-60 ppm.

o Indane Methylene Carbons: Signals in the & 25-40 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands confirming the presence of key

functional groups.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~—?) Functional Group Vibration Type
3200-3500 (broad) O-H (Phenol) Stretching
2800-3100 (broad) N-H (Ammonium) Stretching
2850-3000 C-H (Aliphatic) Stretching
3010-3100 C-H (Aromatic) Stretching
1500-1600 C=C (Aromatic) Stretching
1200-1300 C-O (Phenol) Stretching
Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is ideal for this molecule.

o Expected lon: The analysis should reveal a prominent molecular ion peak corresponding to
the free base [M+H]* at m/z 150.1.

o Fragmentation: Key fragmentation patterns would likely involve the loss of ammonia (NHs)
from the parent ion.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound.

« Stability: Phenolic compounds can be susceptible to oxidation, which may lead to coloration
over time. The hydrochloride salt form generally offers better stability than the free base.

« Recommended Storage: To ensure long-term stability, the compound should be stored under
an inert gas (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[4] It should be
protected from light and moisture.

Experimental Methodologies

The following protocols are provided as standardized, self-validating systems for the
characterization of 1-Amino-indan-4-ol hydrochloride.
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Figure 3: Analytical Workflow for Compound Characterization

Click to download full resolution via product page

Caption: A typical workflow for the physicochemical characterization of a new batch.

Protocol: Melting Point Determination by Differential
Scanning calorimetry (DSC)

o Preparation: Accurately weigh 1-3 mg of the sample into a standard aluminum DSC pan.
Crimp the pan with a lid. Prepare an identical empty pan as a reference.

 Instrumentation: Place both the sample and reference pans into the DSC cell.
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o Method: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10
°C/min) to a temperature well above the expected melting point (e.g., 250 °C).

e Analysis: The melting point is determined as the onset or peak of the endothermic event on
the resulting thermogram. The sharpness of the peak is an indicator of purity.

o Scientist's Note:DSC is superior to traditional melting point apparatus as it provides not
only the melting temperature but also the enthalpy of fusion (AHfus), and can reveal
polymorphic transitions, desolvation events, or decomposition, offering a more complete
thermal profile.

Protocol: pKa Determination by Potentiometric Titration

e Preparation: Prepare a ~0.01 M solution of 1-Amino-indan-4-ol hydrochloride in deionized
water.

« Titration: Calibrate a pH electrode and place it in the sample solution. Titrate the solution with
a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

o Data Collection: Record the pH of the solution after each addition of titrant.

e Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the
pH at the half-equivalence points on the titration curve. Derivative plots (dpH/dV) can be
used to accurately determine the equivalence points.

o Scientist's Note:This method directly measures the buffering capacity of the ionizable
groups. For molecules with close pKa values, specialized software may be needed to
deconvolute the titration curve and accurately assign the values.

Protocol: LC-MS for Identity and Purity

o Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent like methanol or
water. Dilute to a working concentration of ~10 pug/mL.

e Chromatography:

o Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um).
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o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
o Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

o Flow Rate: 0.3-0.5 mL/min.

e Mass Spectrometry:
o lonization Mode: Electrospray lonization, Positive (ESI+).
o Analysis: Perform a full scan from m/z 50 to 500 to find the [M+H]* ion.

o Purity: The purity can be estimated by the area percentage of the main peak in the total
ion chromatogram (TIC).

o Scientist's Note:The inclusion of formic acid in the mobile phase serves two purposes: it
acidifies the eluent to ensure the amine remains protonated for good peak shape and
efficient ESI+ ionization.

Conclusion

1-Amino-indan-4-ol hydrochloride is a chiral small molecule with physicochemical properties
that make it amenable to research and development. Its nature as a hydrochloride salt provides
good aqueous solubility, while its dual ionizable groups (amine and phenol) dictate a pH-
dependent charge profile crucial for biological interactions. The spectroscopic and thermal
fingerprints outlined in this guide provide a robust framework for its unambiguous identification
and quality assessment. The provided protocols offer standardized methods for researchers to
validate their materials, ensuring reproducibility and reliability in future studies. This
comprehensive characterization serves as a critical foundation for any further investigation into
the therapeutic potential or synthetic application of this promising aminoindane derivative.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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